(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid
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Overview
Description
MC-Gly-Gly-Phe is a tetrapeptide composed of methionine, glycine, glycine, and phenylalanine. This compound is primarily used as a protease-cleavable linker in the generation of antibody-drug conjugates (ADCs). The methionine component is reactive with thiol moieties, making it a valuable tool in bioconjugation and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS), a method introduced by R. Bruce Merrifield. In this method, the growing peptide chain is covalently bonded to small beads of a polymer resin. The synthesis proceeds through a series of deprotection and coupling steps, where each amino acid is sequentially added to the growing chain .
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the methionine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Substituted methionine derivatives.
Scientific Research Applications
MC-Gly-Gly-Phe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing off-target effects. The peptide linker is cleavable by proteases, ensuring that the drug is released only at the target site .
In addition to its use in ADCs, MC-Gly-Gly-Phe is also employed in studies involving protein-protein interactions, enzyme kinetics, and peptide-based drug design .
Mechanism of Action
The primary mechanism of action of MC-Gly-Gly-Phe in ADCs involves its cleavage by proteases at the target site. This cleavage releases the cytotoxic drug, which then exerts its effects on the cancer cells. The methionine residue in the peptide is reactive with thiol groups, facilitating the conjugation of the peptide to the drug and the antibody .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Phe-Gly: Another tetrapeptide used as a cleavable linker in ADCs.
Val-Cit-PABC: A dipeptide linker used in ADCs, known for its stability and cleavability by cathepsins.
Uniqueness
MC-Gly-Gly-Phe is unique due to its methionine residue, which provides additional reactivity with thiol groups. This makes it particularly useful in bioconjugation applications where thiol-reactive linkers are required .
Properties
IUPAC Name |
2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPAFLSJIPUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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